molecular formula C9H9F3N2O B13705547 2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide

2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B13705547
M. Wt: 218.18 g/mol
InChI Key: SYUMSYFGKUVKCP-UHFFFAOYSA-N
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Description

2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-[4-(trifluoromethyl)phenyl]acetamide
  • 2-Amino-2-[3-(difluoromethyl)phenyl]acetamide
  • 2-Amino-2-[3-(trifluoromethyl)phenyl]acetic acid

Uniqueness

2-Amino-2-[3-(trifluoromethyl)phenyl]acetamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

2-amino-2-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7H,13H2,(H2,14,15)

InChI Key

SYUMSYFGKUVKCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)N)N

Origin of Product

United States

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